BenchChemオンラインストアへようこそ!

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Medicinal Chemistry Kinase Inhibitors Tautomerism

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1928788-20-8) is a densely functionalized heterocyclic building block featuring the privileged pyrazolo[1,5-a]pyrimidine scaffold. This core is foundational to numerous ATP-competitive kinase inhibitors, with demonstrated activity against a spectrum of oncology-relevant targets including CDKs, B-Raf, and EGFR.

Molecular Formula C9H10BrN3O
Molecular Weight 256.10 g/mol
Cat. No. B13067644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Molecular FormulaC9H10BrN3O
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCCC1=C(N2C(=C(C=N2)Br)NC1=O)C
InChIInChI=1S/C9H10BrN3O/c1-3-6-5(2)13-8(12-9(6)14)7(10)4-11-13/h4H,3H2,1-2H3,(H,12,14)
InChIKeyFTMFSESSQYNHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: A Key Heterocyclic Intermediate for Targeted Kinase Inhibitor Development


3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1928788-20-8) is a densely functionalized heterocyclic building block featuring the privileged pyrazolo[1,5-a]pyrimidine scaffold. This core is foundational to numerous ATP-competitive kinase inhibitors, with demonstrated activity against a spectrum of oncology-relevant targets including CDKs, B-Raf, and EGFR [1]. The compound specifically presents a bromine atom at the 3-position, enabling further diversification via cross-coupling, and distinct 6-ethyl and 7-methyl substituents. Its tautomeric and regiochemical identity as the 5-one isomer is critical for downstream biological activity, distinguishing it from regioisomeric analogs such as 3-bromo-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one .

Why 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Cannot Be Replaced by Unspecified Pyrazolopyrimidine Analogs


Indiscriminate substitution with other pyrazolo[1,5-a]pyrimidines introduces significant risk to experimental reproducibility and synthetic route viability. The specific 7-methyl-5-one regioisomer dictates the binding mode within kinase ATP pockets, while even structurally similar analogs like the 5-methyl-7-one tautomer bear altered hydrogen-bonding networks. Crucially, the bromine at position 3 is a non-negotiable synthetic handle; replacing it with a chloro, iodo, or non-halogenated analog fundamentally changes downstream cross-coupling reactivity and the accessible chemical space [1]. These differences directly translate to variable pharmacokinetic and pharmacodynamic outcomes, making precise compound certification essential for structure-activity relationship (SAR) campaigns [2].

Head-to-Head Comparison Data for 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Against Closest Analogs


Regiochemical Identity Dictates Synthetic and Biological Trajectory vs. 7-One Isomer

The target compound's identity as the 5-one isomer (CAS 1928788-20-8) provides a distinct structural scaffold compared to its commercially available 7-one analog (CAS 1403767-27-0). This difference is critical for CDK inhibitor binding modes where the lactam orientation directs key hinge-region hydrogen bonds [1]. Selection of the incorrect isomer leads to failure in reproducing biological data from lead optimization series.

Medicinal Chemistry Kinase Inhibitors Tautomerism

Bromine Substituent Enables Late-Stage Functionalization vs. Non-Halogenated Core

The C-3 bromine atom is essential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl/amino groups, a strategic step in kinase inhibitor optimization. The des-bromo core (6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one) lacks this synthetic handle, severely limiting modular diversification [1]. Patent literature explicitly utilizes 3-bromo intermediates for synthesizing potent CDK inhibitors via this route [2].

Organic Synthesis Cross-Coupling Structure-Activity Relationship

Vendor Purity Specifications as a Quality Benchmark for Procurement

Suppliers offer the compound with certified purity levels that directly impact the efficiency of subsequent synthetic steps. A baseline purity of 95% is provided by vendors such as Leyan, while MolCore offers an upgraded specification of 98% (NLT) . Higher initial purity reduces the need for post-purchase purification, providing a quantifiable advantage in yield and time-cost for parallel synthesis programs.

Quality Control Procurement Analytical Chemistry

Class-Level Kinase Inhibition Potency Against CDK2 Provides a Baseline for Hit-Finding

While specific IC50 data for this exact compound is not publicly disclosed, the pyrazolo[1,5-a]pyrimidine class exhibits potent, quantifiable activity against CDK2. A closely related 3-bromo-substituted analog demonstrated an IC50 of 86 nM against recombinant CDK2/Cyclin A [1]. Furthermore, optimized leads from this scaffold achieve CDK2 inhibition at 22-24 nM, comparable to the clinical candidate dinaciclib (18 nM) [2]. This establishes the scaffold's potential, with this compound serving as a crucial intermediate for achieving similar potency.

Kinase Assay CDK2 Cancer Biology

Primary Applications of 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Driven by Differentiation Data


Precision Synthesis of CDK2/TRKA Dual Inhibitor Libraries

The compound's 3-bromo handle is ideally suited for rapid parallel synthesis of diverse 3-aryl or 3-amino derivatives via Suzuki or Buchwald-Hartwig couplings. This scenario directly exploits the evidence that the brominated core is a superior synthetic intermediate compared to des-bromo analogs, enabling the exploration of the ATP-binding site's hydrophobic pocket to achieve the nanomolar CDK2 potency demonstrated by class-leading analogs [1].

Regioselective Scaffold Construction for Lead Optimization

The unambiguous 7-methyl-5-one regioisomer provides a consistent chemical framework for medicinal chemists. This scenario is critical when a project requires precise SAR feedback; the evidence confirms that using this exact isomer avoids the confounding biological data that arises when the 5-methyl-7-one tautomer is inadvertently procured, ensuring reliable correlation of structural modifications with target inhibition .

Custom Synthesis of High-Value Kinase Chemical Probes

With its high certified purity from select vendors, the compound serves as a reliable starting material for synthesizing chemical probes for target engagement studies. The 98% purity specification minimizes the presence of brominated impurities that could lead to off-target effects, a key quality differentiator underscored by vendor quality data. This provides a cost advantage by reducing the purification burden during multi-step probe synthesis .

Quote Request

Request a Quote for 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.